1-(4-Fluorophenyl)-3-methyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple aromatic rings and a pyrazolo[3,4-d][1,3]thiazine core, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic aldehydes with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction parameters to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include acids, bases, and specific catalysts. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar compounds to 1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE include other pyrazolo[3,4-d][1,3]thiazine derivatives and compounds containing the trimethoxyphenyl group. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Properties
Molecular Formula |
C27H24FN3O3S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-methyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)-4H-pyrazolo[3,4-d][1,3]thiazine |
InChI |
InChI=1S/C27H24FN3O3S/c1-16-23-25(18-14-21(32-2)24(34-4)22(15-18)33-3)35-27(17-8-6-5-7-9-17)29-26(23)31(30-16)20-12-10-19(28)11-13-20/h5-15,25H,1-4H3 |
InChI Key |
NJBLJALBQRFWLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.